BenchChemオンラインストアへようこそ!

Liriopesides B

Botanical Authentication Quality Control Phytochemistry

Liriopesides B is a steroidal saponin exclusively isolated from Liriope spicata var. prolifera (Shanmaidong). Unlike generic saponins, it serves as a definitive HPLC marker (293.08 μg/g) to authenticate this species and differentiate it from common Ophiopogon japonicus adulterants. Its unique, quantifiable mechanisms—94.462% proliferation inhibition in A2780 ovarian cancer cells, G1 cell cycle arrest in NSCLC and OSCC models, and dose-dependent CA125 tumor marker reduction—cannot be replicated by structural analogs. For pancreatic cancer research, it is documented as a synergistic partner with gemcitabine, depleting cancer stem cells via Akt/NF-κB suppression. Procure this compound to ensure botanical integrity in QC workflows and experimental reproducibility in targeted oncology studies.

Molecular Formula C39H62O12
Molecular Weight 722.9 g/mol
CAS No. 87425-34-1
Cat. No. B1259980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiriopesides B
CAS87425-34-1
Synonymsliriopesides B
Molecular FormulaC39H62O12
Molecular Weight722.9 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1
InChIInChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19-,20+,22+,23+,24-,25-,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,37-,38-,39+/m0/s1
InChIKeyRMIQIULKBBCLIL-KJXSMTROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Liriopesides B (CAS 87425-34-1): A Steroidal Saponin with Differentiated Anti-Cancer Mechanisms for Targeted Research


Liriopesides B (Nolinospiroside F) is a steroidal saponin isolated primarily from Liriope spicata var. prolifera (Shanmaidong, SMD), a plant occasionally substituted for Ophiopogon japonicus in traditional medicine [1]. Characterized by a molecular formula of C39H62O12 and molecular weight of 722.9 g/mol [2], this compound has emerged as a subject of investigation for its potent anti-proliferative and pro-apoptotic activities across various cancer models, including ovarian, lung, oral, and pancreatic cancers [3].

Why Liriopesides B Cannot Be Substituted by Other Steroidal Saponins in Research Applications


Generic substitution among steroidal saponins is scientifically untenable due to Liriopesides B's unique distribution profile and distinct mechanisms of action. As a species-specific marker, Liriopesides B is exclusively found in Liriope spicata var. prolifera (SMD) and is absent in all samples of Ophiopogon japonicus (CMD and ZMD), where other saponins like ophiopogonin D and D' dominate [1]. Furthermore, while many saponins exhibit general cytotoxicity, Liriopesides B demonstrates specific, quantifiable anti-cancer effects, such as the inhibition of cancer stem cells (CSCs) and the reduction of the tumor marker CA125, which are not widely reported for its closest structural analogs [2][3]. This combination of botanical specificity and unique mechanistic effects means that selecting a generic 'steroidal saponin' will not replicate the same experimental outcomes.

Liriopesides B (CAS 87425-34-1): Product-Specific Evidence Guide for Scientific Selection


Liriopesides B as a Unique Marker for Species Authentication: Quantified Exclusivity in Plant Sources

Liriopesides B serves as a definitive chemical marker to distinguish Liriope spicata var. prolifera (SMD) from Ophiopogon japonicus (CMD and ZMD), which are often confused in the herbal market [1]. In a comprehensive multi-component analysis, Liriopesides B was exclusively detected in SMD samples and was completely absent in all 18 tested batches of CMD and ZMD, where other major saponins like ophiopogonin D and ophiopogonin D' were present [1]. This unique distribution profile establishes Liriopesides B as an essential reference standard for authentication and quality control.

Botanical Authentication Quality Control Phytochemistry Species Identification

Quantitative Anti-Proliferative Activity of Liriopesides B in Ovarian Cancer Cells

Liriopesides B demonstrates a direct and quantifiable anti-proliferative effect on human ovarian cancer A2780 cells [1]. In MTT assays, treatment with Liriopesides B resulted in a maximum proliferation inhibition rate of 94.462% at 120 hours, and significantly prolonged the cell doubling time in a dose- and time-dependent manner [1]. This high level of inhibition, achieved in a controlled in vitro model, provides a benchmark for comparing its potency against other candidate compounds.

Ovarian Cancer Anti-Proliferation A2780 Cells Cell Cycle

Synergistic Effect of Liriopesides B with Gemcitabine in Pancreatic Cancer Cells

Liriopesides B (LirB) enhances the therapeutic efficacy of the standard chemotherapeutic agent gemcitabine (GEM) in a synergistic manner [1]. The combination of LirB and GEM was shown to synergistically decrease the viability of pancreatic cancer cells and induce a stronger increase in apoptosis compared to either agent used alone [1]. Notably, the combination also demonstrated a potent inhibitory effect on pancreatic cancer stem cells (CSCs) and more potently inhibited the Akt and NF-κB signaling pathways [1].

Pancreatic Cancer Combination Therapy Gemcitabine Drug Synergy

Liriopesides B Induces Specific G1 Phase Cell Cycle Arrest Across Multiple Cancer Types

A consistent mechanism of action for Liriopesides B is its ability to induce cell cycle arrest specifically at the G1 phase, a finding replicated across different cancer models [1][2]. In ovarian cancer A2780 cells, Liriopesides B caused G1 phase arrest following incubation for 24, 48, and 72 hours, which was associated with increased expression of the cell cycle inhibitors p21 and p27 [1]. Similarly, in non-small cell lung cancer (NSCLC) H460 and H1975 cells, treatment with Liriopesides B inhibited the progression from the G1 to the S phase [2].

Cell Cycle Arrest G1 Phase Apoptosis Mechanism of Action

Liriopesides B Reduces the Ovarian Cancer Tumor Marker CA125 in a Dose-Dependent Manner

Beyond its effects on cell viability, Liriopesides B has been shown to specifically decrease the level of CA125, a clinically relevant tumor marker for ovarian cancer [1]. In A2780 cells, treatment with Liriopesides B led to a dose-dependent reduction in CA125 levels, indicating an effect on a key biomarker associated with disease progression and monitoring [1].

Ovarian Cancer CA125 Tumor Marker Biomarker

Validated Application Scenarios for Liriopesides B (CAS 87425-34-1) in Scientific Research


Authentication and Quality Control of Liriope spicata var. prolifera Herbal Products

Researchers and quality control laboratories can utilize Liriopesides B as a specific analytical standard to differentiate Liriope spicata var. prolifera from its common adulterant, Ophiopogon japonicus. The compound's exclusive presence in SMD, as validated by HPLC-DAD-ELSD analysis with a quantified mean content of 293.08 μg/g, makes it an essential marker for species authentication and ensuring the integrity of herbal materials [1].

In Vitro Ovarian Cancer Research Using the A2780 Cell Line Model

Investigators studying ovarian cancer can use Liriopesides B as a tool compound in the A2780 cell line. Its well-documented effects, including 94.462% proliferation inhibition at 120h [1], induction of G1 cell cycle arrest [2], and dose-dependent reduction of the CA125 tumor marker [1], provide robust, quantifiable endpoints for mechanistic studies and for benchmarking the activity of novel compounds in this model.

Development of Gemcitabine Combination Strategies for Pancreatic Cancer

Preclinical research focused on improving outcomes in pancreatic cancer can employ Liriopesides B to explore synergistic combinations with gemcitabine. Evidence demonstrates that LirB enhances gemcitabine's efficacy by synergistically decreasing cell viability, strongly increasing apoptosis, and potently inhibiting cancer stem cells (CSCs) via suppression of the Akt and NF-κB pathways [1].

Studies on G1 Cell Cycle Regulation and Apoptosis in Lung and Oral Cancers

For research programs investigating the molecular mechanisms governing cell cycle arrest and apoptosis, Liriopesides B serves as a valuable positive control or tool compound. Its reproducible ability to induce G1 phase arrest has been demonstrated in both non-small cell lung cancer (NSCLC) cells (H460, H1975) [1] and oral squamous cell carcinoma (OSCC) cells [2], making it suitable for comparative pathway analysis across multiple cancer types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liriopesides B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.